A Technical Guide to the Physicochemical Properties of 2-Chloro-6-hydroxymethyl-isonicotinic acid: A Predictive Analysis of Solubility and Stability
A Technical Guide to the Physicochemical Properties of 2-Chloro-6-hydroxymethyl-isonicotinic acid: A Predictive Analysis of Solubility and Stability
Disclaimer: Direct experimental data on the solubility and stability of 2-Chloro-6-hydroxymethyl-isonicotinic acid is not extensively available in public literature. This guide, therefore, presents a predictive analysis based on the known properties of structurally related compounds, including isonicotinic acid and various substituted pyridines. The experimental protocols provided are robust, industry-standard methods for characterizing a novel chemical entity with this structure.
Introduction
2-Chloro-6-hydroxymethyl-isonicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its core structure, isonicotinic acid (pyridine-4-carboxylic acid), is a well-known compound in medicinal chemistry. The introduction of a chloro group and a hydroxymethyl group at the 2 and 6 positions, respectively, is expected to significantly influence its physicochemical properties. Understanding the solubility and stability of this molecule is paramount for its development, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of 2-Chloro-6-hydroxymethyl-isonicotinic acid and outlines detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The solubility of 2-Chloro-6-hydroxymethyl-isonicotinic acid is predicted to be influenced by its three key structural features: the isonicotinic acid backbone, the chloro substituent, and the hydroxymethyl substituent.
Influence of Structural Moieties:
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Isonicotinic Acid Backbone: Isonicotinic acid itself has a moderate solubility in water, which is pH-dependent due to the presence of the carboxylic acid and the basic pyridine nitrogen.[1][2] In organic solvents, it exists predominantly in its neutral form.[1]
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Chloro Group: The chloro group is an electron-withdrawing group that can decrease the basicity of the pyridine nitrogen, potentially impacting its solubility in acidic aqueous solutions. The introduction of a substituent, in general, can reduce the permeability of pyridines.
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Hydroxymethyl Group: The hydroxymethyl group is a polar, hydrogen-bond-donating group that is expected to increase the aqueous solubility of the molecule.
Predicted Solubility in Various Solvents:
Based on these structural considerations, a predicted solubility profile is presented in Table 1.
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Moderate | The presence of both a polar hydroxymethyl group and a carboxylic acid will contribute to aqueous solubility. The chloro group may slightly decrease it. |
| Acidic Aqueous Buffer (pH 1-3) | Higher than neutral pH | Protonation of the pyridine nitrogen is expected to increase solubility. |
| Basic Aqueous Buffer (pH 8-10) | Highest aqueous solubility | Deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase aqueous solubility. |
| Methanol / Ethanol | Moderate to High | The polar nature of the alcohol and the ability to form hydrogen bonds with the hydroxymethyl and carboxylic acid groups will favor solubility. |
| Acetone | Low to Moderate | The moderate polarity of acetone may allow for some dissolution. |
| Dichloromethane | Low | As a non-polar aprotic solvent, it is unlikely to be a good solvent for this polar molecule. |
| Hexane | Very Low / Insoluble | The non-polar nature of hexane will not favor the dissolution of this polar compound. |
Experimental Protocol for Solubility Determination
A robust experimental approach to determine the solubility of 2-Chloro-6-hydroxymethyl-isonicotinic acid is the equilibrium shake-flask method.
Methodology:
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Preparation of Saturated Solutions:
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Add an excess amount of 2-Chloro-6-hydroxymethyl-isonicotinic acid to a series of vials containing the different solvents to be tested.
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Ensure a solid excess is visible in each vial.
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-
Equilibration:
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Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.
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-
Quantification:
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Dilute the filtered supernatant with a suitable solvent.
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Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis:
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Calculate the solubility in mg/mL or mol/L based on the concentration of the saturated solution.
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Diagram of the Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Predicted Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is crucial for its safety, efficacy, and shelf-life. The stability of 2-Chloro-6-hydroxymethyl-isonicotinic acid will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
Predicted Degradation Pathways:
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Hydrolysis: The ester-like nature of the molecule is not present, however, under harsh acidic or basic conditions, decarboxylation could be a potential degradation pathway, although likely requiring high temperatures. The chloro group is generally stable to hydrolysis under typical pharmaceutical conditions.
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Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The pyridine ring itself can also be subject to oxidation, potentially forming N-oxides.
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Photolysis: Pyridine and its derivatives can be susceptible to photodegradation.[3][4] The presence of the chloro-substituent may influence the photochemical reactivity.
Predicted Stability under Stress Conditions:
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely stable | Minor degradation possible at high temperatures. |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Likely stable | Potential for some degradation at elevated temperatures. |
| Oxidation (e.g., 3% H₂O₂, 25°C) | Susceptible to degradation | Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid; N-oxide formation. |
| Thermal (e.g., 80°C) | Likely stable | Degradation is possible over extended periods at high temperatures. |
| Photostability (ICH Q1B) | Potentially unstable | Photodegradation products could include de-chlorinated species or other rearranged products.[3][4] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-6-hydroxymethyl-isonicotinic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
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Application of Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
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Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Store the solid compound and the stock solution at 80°C.
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Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
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Sample Analysis:
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At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.[7]
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Data Evaluation:
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Determine the percentage of degradation.
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Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns from the MS data.
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Diagram of the Forced Degradation Study Workflow:
Caption: Workflow for a forced degradation study.
Conclusion
References
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Bhutani, H., Singh, S., & Vir, S. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1213-1220. [Link]
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Gkioka, E., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 584-593. [Link]
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Gkioka, E., Vlastos, D., & Papadaki, M. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]
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Jenks, W. P. (2014). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
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Kamath, A. V., & Shah, A. C. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics, 7(4), 1-6. [Link]
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Shaw, R. A., & Lerman, C. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 137-143. [Link]
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Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 15(4), 339-378. [Link]
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Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. ResearchGate. [Link]
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Song, L., et al. (2012). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. [Link]
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